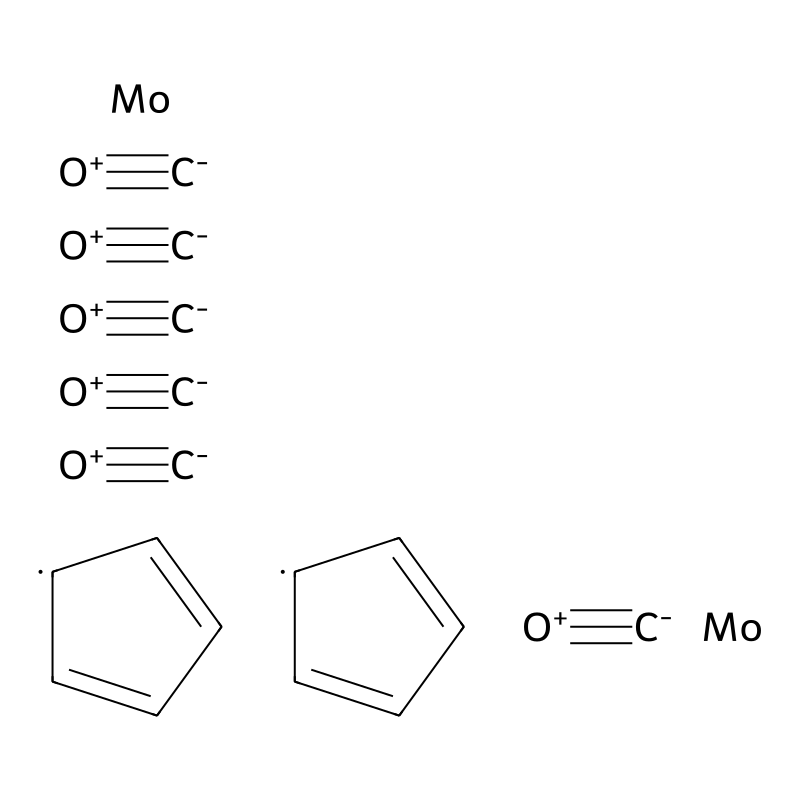

Cyclopentadienylmolybdenum tricarbonyl dimer

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclopentadienylmolybdenum tricarbonyl dimer, [CpMo(CO)₃]₂, is a stable, crystalline solid that serves as a key precursor for generating the 17-electron radical species, CpMo(CO)₃•. [10] This dimer is characterized by a single Mo-Mo bond, which can be cleaved under thermal or photochemical conditions to provide a reliable and controlled source of the reactive monomeric radical. [13] Its established role as a starting material for a wide range of molybdenum complexes and catalysts makes it a foundational reagent in organometallic chemistry and materials science. [3]

References

- [10] Tyler, D. R., et al. (1996). Direct Electrochemical Investigations of 17-Electron Complexes of CpM(CO)3• (M = Mo, W, and Cr). *Inorganic Chemistry*, 35(14), 4265–4269.

- [13] Kunkely, H., & Vogler, A. (2003). Photochemistry and photophysics of [CpMo(CO)3]2. *Inorganic Chemistry Communications*, 6(5), 559-561.

Substituting Cyclopentadienylmolybdenum tricarbonyl dimer with its tungsten ([CpW(CO)₃]₂) or chromium ([CpCr(CO)₃]₂) analogs, or with a simpler precursor like molybdenum hexacarbonyl (Mo(CO)₆), is often unviable for controlled synthetic applications. The identity of the metal atom directly dictates the metal-metal bond strength, thermal stability, and electrochemical reduction potentials, which are critical process parameters. [8, 10] These differences are not trivial; they fundamentally alter the energy required to initiate reactions and the compatibility with specific reagents and substrates. Therefore, selecting the correct dimer is a primary decision for ensuring reproducibility and achieving desired reaction outcomes.

References

- [8] Luo, L., et al. (2014). Nature of the M–M bonding (M = Cr, Mo, and W) in [CpM(CO)3]2: Covalent single bond or noncovalent interaction?. *Journal of Molecular Structure: THEOCHEM*, 1074, 136-141.

- [10] Tyler, D. R., et al. (1996). Direct Electrochemical Investigations of 17-Electron Complexes of CpM(CO)3• (M = Mo, W, and Cr). *Inorganic Chemistry*, 35(14), 4265–4269.

Weaker Mo-Mo Bond Facilitates Milder Reaction Initiation vs. Tungsten Analog

The molybdenum-molybdenum single bond in [CpMo(CO)₃]₂ is significantly weaker than the tungsten-tungsten bond in its direct analog, [CpW(CO)₃]₂. The Mo-Mo bond dissociation enthalpy is approximately 144 kJ/mol, whereas the W-W bond is substantially stronger at around 180-190 kJ/mol. [26] This lower bond energy allows for the homolytic cleavage to form the active 17-electron radical CpMo(CO)₃• under more accessible thermal or photochemical conditions.

| Evidence Dimension | Metal-Metal Bond Dissociation Enthalpy (BDE) |

| Target Compound Data | ~144 kJ/mol |

| Comparator Or Baseline | [CpW(CO)₃]₂: ~180-190 kJ/mol |

| Quantified Difference | Mo-Mo bond is ~36-46 kJ/mol weaker |

| Conditions | Gas-phase enthalpy at 298 K |

Lower energy requirements for generating the active species can translate to reduced process temperatures, broader solvent compatibility, and potentially faster reaction kinetics.

More Accessible Electrochemical Reduction Compared to W and Cr Analogs

The electrochemical reduction of [CpMo(CO)₃]₂ to its anion radical occurs at a less negative potential than its tungsten and chromium counterparts. The reduction of the transient CpMo(CO)₃• radical occurs at -0.19 V vs. SCE in DMF. [10] In contrast, the analogous CpW(CO)₃• radical is harder to reduce, with a potential of -0.08 V vs. SCE, while the CpCr(CO)₃• radical is the most difficult to reduce at -0.30 V vs. SCE. [10] This makes the molybdenum dimer more suitable for electrochemical applications where specific potential windows are required.

| Evidence Dimension | Radical Reduction Potential (E₁/₂) |

| Target Compound Data | CpMo(CO)₃•: -0.19 V |

| Comparator Or Baseline | CpW(CO)₃•: -0.08 V; CpCr(CO)₃•: -0.30 V |

| Quantified Difference | Easier to reduce than Cr analog by 110 mV; Harder to reduce than W analog by 110 mV |

| Conditions | vs. SCE in DMF solvent with 0.1 M TBAH electrolyte |

This property is critical for designing electrosynthetic routes, as it dictates the required applied potential and compatibility with other redox-active species in the system.

Distinct Precursor Chemistry for CVD/MOCVD vs. Molybdenum Hexacarbonyl

While molybdenum hexacarbonyl (Mo(CO)₆) is a common precursor for MOCVD, it can lead to significant carbon incorporation into the deposited film, which can be detrimental to electronic properties. [15] [CpMo(CO)₃]₂ offers an alternative decomposition pathway influenced by the cyclopentadienyl ligand. This provides a different handle for controlling film growth, morphology, and purity, which can be critical for applications like MoS₂ synthesis where carbon contamination inhibits lateral domain growth and quenches photoluminescence. [15]

| Evidence Dimension | Precursor Decomposition Pathway |

| Target Compound Data | Decomposition involves both CO and Cp ligands |

| Comparator Or Baseline | Mo(CO)₆: Decomposition involves only CO ligands |

| Quantified Difference | Qualitatively different reaction byproducts and potential for carbon incorporation |

| Conditions | Typical MOCVD process conditions |

For high-purity thin film applications, choosing a precursor with a favorable decomposition profile that minimizes contamination is a primary procurement driver.

Controlled Radical-Initiated Reactions

The well-defined and relatively low-energy pathway to generate CpMo(CO)₃• radicals makes the dimer an excellent choice as an initiator or mediator in controlled radical polymerization or other radical-mediated organic transformations where precise initiation is required. [10]

Precursor for Electrosynthesis and Electrocatalysis

Given its accessible reduction potential compared to analogs, [CpMo(CO)₃]₂ is a suitable precursor for the electrochemical synthesis of molybdenum-containing catalysts and materials on electrode surfaces. [10]

Specialty Chemical Vapor Deposition (CVD) of Molybdenum Films

For applications demanding specific film morphologies or minimized carbon contamination where standard precursors like Mo(CO)₆ are inadequate, the distinct decomposition chemistry of [CpMo(CO)₃]₂ provides a valuable alternative for fabricating high-quality MoS₂ or other molybdenum-based thin films. [15]

References

- [10] Tyler, D. R., et al. (1996). Direct Electrochemical Investigations of 17-Electron Complexes of CpM(CO)3• (M = Mo, W, and Cr). *Inorganic Chemistry*, 35(14), 4265–4269.

- [15] Plaß, M., et al. (2019). Assessment of carbon contamination in MoS2 grown by MOCVD using Mo(CO)6 and (CH3-CH2)2S precursors. *Digital CSIC*

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant